5-Bromo-2-(4-methoxybenzoyl)benzoic acid
Description
5-Bromo-2-(4-methoxybenzoyl)benzoic acid is a halogenated benzoic acid derivative characterized by a bromine atom at the 5-position of the benzoic acid ring and a 4-methoxybenzoyl group at the 2-position. For example:
- Antiviral Activity: Brominated quinazolinone derivatives, such as 5-bromo-2-(6-bromo-4-oxo-2-phenylquinazolin-3-yl)-benzoic acid, exhibit antiviral properties .
- Sweet Taste Receptor Interaction: The non-brominated analog, 2-(4-methoxybenzoyl)benzoic acid, demonstrates high binding affinity to human sweet receptors, as shown by molecular docking studies .
- Pharmaceutical Potential: Sodium salts of brominated benzoic acid derivatives, such as 5-bromo-2-(α-hydroxypentyl)benzoic acid sodium salt, show improved solubility and therapeutic efficacy compared to potassium salts .
Properties
Molecular Formula |
C15H11BrO4 |
|---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
5-bromo-2-(4-methoxybenzoyl)benzoic acid |
InChI |
InChI=1S/C15H11BrO4/c1-20-11-5-2-9(3-6-11)14(17)12-7-4-10(16)8-13(12)15(18)19/h2-8H,1H3,(H,18,19) |
InChI Key |
SJHJRISFZGSRAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of SGLT2 Inhibitors
5-Bromo-2-(4-methoxybenzoyl)benzoic acid serves as a crucial intermediate in the synthesis of SGLT2 inhibitors, which are currently being investigated for their potential in treating diabetes. A notable example is the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is utilized to produce a family of promising SGLT2 inhibitors. These inhibitors are designed to enhance glucose excretion through the kidneys, thereby lowering blood sugar levels in diabetic patients.
Case Study: Industrial Scale-Up
Recent studies have demonstrated a novel industrial process for synthesizing this compound efficiently. Researchers reported a scalable method that achieved a total yield of 24% while processing approximately 70 kg per batch. This method involved several steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. The use of inexpensive starting materials like dimethyl terephthalate was pivotal in reducing production costs while maintaining high yield and efficiency .
Anticancer Applications
In addition to its application in diabetes therapy, this compound has been investigated for its potential in cancer treatment. The compound can act as a scaffold for developing dual inhibitors targeting anti-apoptotic Bcl-2 family proteins, such as Mcl-1 and Bfl-1. These proteins are often overexpressed in various cancers and contribute to tumor survival by inhibiting apoptosis.
Case Study: Dual Inhibitor Development
A study highlighted the design of a series of compounds based on the benzoic acid scaffold that displayed effective binding to Mcl-1 and Bfl-1. The synthesized compounds showed improved selectivity and binding affinity compared to existing inhibitors, demonstrating potential for broader therapeutic applications against resistant cancer types . The structural modifications incorporated into these compounds were guided by co-crystal structures with target proteins, facilitating the development of more effective dual inhibitors.
Summary of Key Findings
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Substituents on the Benzoyl Group
Key Insight : The 4-methoxy group enhances binding to sweet receptors compared to methyl or unsubstituted analogs, likely due to improved hydrogen bonding and hydrophobic interactions .
Substituents on the Benzoic Acid Ring
Key Insight : Bromine at the 5-position enhances bioactivity in multiple contexts, including antiviral and anti-inflammatory applications. Chlorine substitution at the 2-position broadens utility in synthetic chemistry .
Molecular Docking and Binding Affinity
Sweet Receptor Binding (T1R2/T1R3) :
| Compound Name | ΔGbinding (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 2-(4-Methoxybenzoyl)benzoic acid | -8.2 | Ser-144, Glu-148, His-145 |
| 2-(4-Methylbenzoyl)benzoic acid | -7.9 | Ser-144, Glu-148 |
| Saccharin | -7.3 | His-145, Glu-148 |
Key Insight : The 4-methoxy group in 2-(4-methoxybenzoyl)benzoic acid facilitates stronger interactions with sweet receptor residues, making it a promising sweetener candidate. Bromine substitution at the 5-position may further modulate receptor binding, though this requires experimental validation .
Q & A
Q. What are the key synthetic steps for preparing 5-Bromo-2-(4-methoxybenzoyl)benzoic acid?
- Methodological Answer : The synthesis involves two primary steps:
Methylation : React 5-bromo-salicylic acid with iodomethane in the presence of K₂CO₃ at room temperature (12–16 hours), followed by heating at 80°C for 4 hours to yield 5-bromo-2-methoxybenzoic acid.
Benzoylation : Use a mixed solvent system (THF/MeOH/H₂O) with LiOH to hydrolyze intermediates and introduce the 4-methoxybenzoyl group. Purification via column chromatography or recrystallization is critical to isolate the final product .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- LC-MS : Quantify purity and detect impurities using reverse-phase chromatography with a C18 column and mobile phases (e.g., water/acetonitrile + 0.1% formic acid). Compare retention times and mass spectra with standards .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzoic acid backbone) .
- Melting Point Analysis : Confirm consistency with literature values (e.g., 181°C for related brominated benzoic acids) .
Q. What solvent systems are optimal for crystallization?
- Methodological Answer :
- Polar Solvents : Methanol/water mixtures (e.g., 7:3 v/v) promote high-quality crystal formation.
- Non-Polar Solvents : Dichloromethane/hexane (1:5) is effective for slow evaporation, yielding X-ray diffraction-suitable crystals .
Q. How to resolve contradictions in spectral data (e.g., IR vs. NMR)?
- Methodological Answer :
- Cross-Validation : Compare IR carbonyl stretches (~1680–1700 cm⁻¹ for carboxylic acid) with NMR carboxyl carbon signals (δ 170–175 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₅H₁₁BrO₄, exact mass 334.9872) to rule out isomeric impurities .
Q. What are standard protocols for functional group analysis?
- Methodological Answer :
- Carboxylic Acid Titration : Use NaOH (0.1 M) with phenolphthalein indicator.
- Bromine Quantification : Employ ICP-MS or X-ray fluorescence for halide content validation .
Advanced Research Questions
Q. How can synthesis yield be optimized for large-scale production?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or CuI for coupling reactions to reduce side products.
- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times (e.g., extending heating to 6 hours for >95% conversion) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Derivatization : Modify the methoxy group (e.g., replace with hydroxyl or ethoxy) and test bioactivity in bacterial biofilm assays (e.g., against Pseudomonas aeruginosa).
- Enzyme Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for targets like PhzA/B, which binds both R and S enantiomers of related brominated benzoates .
Q. How to address discrepancies in crystallographic data?
- Methodological Answer :
- Dual Refinement : Apply SHELXL and Olex2 for structure solution. Validate hydrogen bonding (e.g., O–H···O interactions at 2.6–2.8 Å) against electron density maps .
- Thermal Parameter Analysis : Check ADPs (atomic displacement parameters) for outliers (>0.1 Ų suggests disorder) .
Q. Can this compound act as a metalloenzyme inhibitor?
- Methodological Answer :
Q. How to design derivatives with improved pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
